N-Acetyl-thiomuramyl-alanyl-isoglutamine

Description

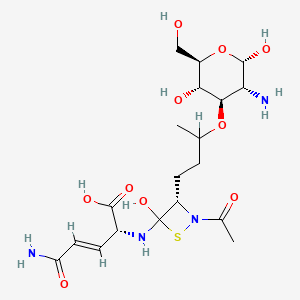

Structure

3D Structure

Properties

CAS No. |

83375-11-5 |

|---|---|

Molecular Formula |

C19H32N4O10S |

Molecular Weight |

508.5 g/mol |

IUPAC Name |

(E,2R)-2-[[(3S)-2-acetyl-3-[3-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxybutyl]-4-hydroxythiazetidin-4-yl]amino]-5-amino-5-oxopent-3-enoic acid |

InChI |

InChI=1S/C19H32N4O10S/c1-8(32-16-14(21)18(30)33-11(7-24)15(16)27)3-5-12-19(31,34-23(12)9(2)25)22-10(17(28)29)4-6-13(20)26/h4,6,8,10-12,14-16,18,22,24,27,30-31H,3,5,7,21H2,1-2H3,(H2,20,26)(H,28,29)/b6-4+/t8?,10-,11-,12+,14-,15-,16-,18+,19?/m1/s1 |

InChI Key |

ZBQHQSATUKWEDY-YTCNLXIISA-N |

SMILES |

CC(CCC1C(SN1C(=O)C)(NC(C=CC(=O)N)C(=O)O)O)OC2C(C(OC(C2O)CO)O)N |

Isomeric SMILES |

CC(CC[C@H]1C(SN1C(=O)C)(N[C@H](/C=C/C(=O)N)C(=O)O)O)O[C@@H]2[C@H]([C@H](O[C@@H]([C@H]2O)CO)O)N |

Canonical SMILES |

CC(CCC1C(SN1C(=O)C)(NC(C=CC(=O)N)C(=O)O)O)OC2C(C(OC(C2O)CO)O)N |

Synonyms |

N-acetyl-thiomuramyl-alanyl-isoglutamine thiomuramyl dipeptide |

Origin of Product |

United States |

Synthetic Strategies and Analogue Design

General Synthetic Approaches to N-Acetyl-thiomuramyl-alanyl-isoglutamine

The synthesis of this compound and its derivatives is a multi-step process that involves the careful coupling of a carbohydrate moiety with a dipeptide unit. A common strategy begins with a protected N-acetylglucosamine derivative, which serves as the carbohydrate backbone. The crucial step in forming the muramic acid structure is the etherification of the C3 hydroxyl group of the glucosamine derivative with a protected lactic acid derivative. This step establishes the characteristic lactyl ether linkage.

Following the formation of the N-acetylmuramic acid core, the next key stage is the coupling of this carbohydrate unit with the dipeptide, L-alanyl-D-isoglutamine. Standard peptide coupling methods are often employed for this amide bond formation. These methods typically involve the activation of the carboxylic acid group of the muramic acid moiety to facilitate its reaction with the N-terminus of the dipeptide. The synthesis requires a careful selection of protecting groups for the various functional groups present in both the carbohydrate and peptide components to ensure regioselectivity and prevent unwanted side reactions. A final deprotection step is then carried out to yield the target molecule.

Synthesis of Thiomuramoyl Dipeptide Derivatives

The synthesis of thiomuramoyl dipeptide derivatives introduces a sulfur atom into the muramic acid structure, typically at the anomeric C1 position. A notable example is the synthesis of 2-N-octadecanoyl derivatives of 1-S-acetyl-, 1-S-octadecanoyl-, and 6-O-octadecanoyl-1-S-octadecanoyl-1-thiomuramoyl-L-alanyl-D-isoglutamine. The synthetic route for these compounds commences with benzyl 3,4,6-tri-O-acetyl-2-deoxy-2-(octadecanoylamino)-β-D-glucopyranoside doi.org. This starting material undergoes a series of transformations to introduce the thioacetyl or thiooctadecanoyl group at the anomeric center and to couple the resulting thiomuramic acid derivative with the L-alanyl-D-isoglutamine dipeptide. The synthesis also involves the selective acylation of the C6 hydroxyl group in some derivatives.

Design and Preparation of Lipophilic Analogues

To enhance the biological properties of this compound, numerous lipophilic analogues have been designed and synthesized. These modifications aim to increase the compound's affinity for cell membranes.

One approach involves the condensation of the C-terminal amino acid of the muramyl dipeptide with phosphatidylethanolamine, creating fluorescent lipophilic derivatives researchgate.net. Another strategy focuses on the acylation of the muramic acid moiety. For instance, 2-N-octadecanoyl derivatives have been synthesized to introduce a long alkyl chain onto the amino group of the sugar doi.org.

Furthermore, lipophilic phosphonate and phosphonamidate analogues have been developed. In these derivatives, the amide bond between L-alanine and D-glutamic acid is replaced with a phosphonamide or phosphonate isostere nih.gov. The synthesis of these analogues involves the coupling of a monomethyl phosphonate with dibenzyl D-glutamate p-toluenesulfonate using an acid chloride method nih.gov.

The introduction of lipophilic adamantyl-triazole moieties at the C-terminus of the dipeptide has also been explored as a means to increase lipophilicity sigmaaldrich.com.

| Analogue Type | Lipophilic Modification | Synthetic Approach |

| Phospholipid Conjugates | Condensation with phosphatidylethanolamine | Condensation of the C-terminal amino acid with the phospholipid. researchgate.net |

| N-Acyl Derivatives | N-octadecanoylation | Acylation of the 2-amino group of the glucopyranoside precursor. doi.org |

| Phosphonate Analogues | Replacement of the peptide bond with a phosphonate or phosphonamidate isostere | Coupling of a monomethyl phosphonate with a glutamate derivative. nih.gov |

| Adamantyl-Triazole Derivatives | Attachment of an adamantyl-triazole moiety to the C-terminus of the dipeptide | Conjugation of L-alanyl-D-isoglutamine with an adamantyl-triazole. sigmaaldrich.com |

Creation of Glycosylated and Polymerized Forms

The structural diversity of this compound analogues has been expanded through glycosylation and polymerization.

Glycosylated Forms: A variety of carbohydrate analogues have been synthesized to investigate the structural requirements of the sugar moiety. These include derivatives where the lactyl-dipeptide unit is attached to different positions (C4, C6, or C3) of the glucopyranose ring, as well as analogues based on other monosaccharides like allopyranose, gulopyranose, galactopyranose, mannopyranose, and idopyranose researchgate.net. The synthesis of these compounds starts from appropriately protected monosaccharide precursors, followed by the introduction of the dipeptide-containing side chain. Mannosylated derivatives of adamantyl-triazole modified desmuramyl dipeptides have also been prepared to enhance their biological targeting capabilities sigmaaldrich.comnih.gov.

Polymerized Forms: Polymerized versions of muramyl dipeptide analogues have been created to produce materials with multivalent presentations of the active unit. One reported synthesis involves the creation of an acryloyl-type polymer. In this approach, a D-glucose analogue of N-acetylmuramyl-L-alanyl-D-isoglutamine is functionalized with an acryloyl group. The subsequent homopolymerization or copolymerization with other hydrophobic acryloyl monomers, using a radical initiator like 2,2'-azobisisobutyronitrile, yields the desired polymeric structures researchgate.net.

Stereochemical Considerations in Synthesis

The stereochemistry of this compound is critical for its biological activity, and its control is a key aspect of the synthetic process. The molecule contains multiple chiral centers, including those in the sugar ring, at the lactic acid linkage, and in the amino acid residues of the dipeptide.

The natural and biologically active form of the lactic acid moiety is the (R)-isomer, which links to the L-alanyl-D-isoglutamine dipeptide. The corresponding (S)-isomer at this position results in N-acetylisomuramyl-L-alanyl-D-isoglutamine, which exhibits different stability and biological properties. It has been observed that the (S)-isomer is more prone to decomposition via an N to O migration of the amide bond compared to the (R)-isomer nih.gov.

The stereochemistry of the dipeptide unit is also crucial. The L-Ala-D-isoGln configuration is essential for recognition by its biological targets. For example, replacing D-isoglutamate with L-isoglutamate has been shown to abolish its biological activity, highlighting the stereospecificity of the interaction nih.gov.

Structure Activity Relationship Sar Studies for N Acetyl Thiomuramyl Alanyl Isoglutamine Analogues

Impact of Carbohydrate Moiety Modifications on Biological Activity

The carbohydrate portion of MDP analogues is a critical determinant of their biological activity. Modifications to this N-acetylmuramic acid (MurNAc) scaffold, including the introduction of a sulfur atom to create a thio-analogue, significantly influence their interaction with the NOD2 receptor and subsequent immune signaling.

The configuration of the sugar itself is paramount. Studies have shown that D-manno and D-galacto-type muramyldipeptides are as active as the natural D-gluco-type (MDP), indicating some flexibility in the stereochemistry at positions C-2 and C-4 of the pyranose ring. nih.gov However, extending the carbohydrate moiety, as seen in N-acetylglucosaminyl-N-acetylmuramyl-L-alanyl-D-isoglutamine (GMDP), can lead to even greater adjuvant activity, suggesting that disaccharide structures can enhance the immune response more effectively than monosaccharide ones. nih.govresearchgate.net

| Modification to Carbohydrate Moiety | Resulting Biological Activity | Reference(s) |

| Thio-analogue (Sulfur in ring) | Retains immunomodulatory activity | nih.gov |

| GMDP (Disaccharide) | Higher adjuvant activity than MDP | nih.govresearchgate.net |

| D-manno / D-galacto configuration | Activity comparable to D-gluco (MDP) | nih.gov |

| C4-substituted triazole | Diminished NOD2 receptor interaction and activity | chemrxiv.org |

| Carbocyclic replacement (e.g., cyclohexanol) | Inactive compound | nih.gov |

Role of Peptide Chain Modifications, including Isoglutamine

The dipeptide chain, L-alanyl-D-isoglutamine, is fundamental to the molecule's function, and even minor alterations can have profound effects on biological activity. The stereochemistry of these amino acids is non-negotiable; the L-configuration for the first amino acid (alanine) and the D-configuration for the second (isoglutamine) are crucial for retaining or increasing biological activity. nih.govresearchgate.net Swapping L-alanine for D-alanine, for instance, dramatically decreases adjuvant activity and abrogates the inflammatory response. researchgate.netnih.gov

Modifications to the D-isoglutamine residue have yielded significant insights. Esterification of the α-carboxyl group of D-isoglutamine can lead to potent NOD2 agonists. acs.org For example, the n-butyl ester derivative of MDP, known as Murabutide, retains the immunostimulant properties of MDP but is devoid of its pyrogenic effects, making it a more viable therapeutic candidate. nih.gov In contrast, analogues where D-isoglutamine is replaced with D-glutamic acid have shown varied results, sometimes displaying significant activity, while L-isoglutamine analogues are inactive. nih.gov This underscores the specific structural and chemical properties required at this position for effective immune stimulation.

| Modification to Peptide Chain | Resulting Biological Activity | Reference(s) |

| D-alanine instead of L-alanine | Dramatically decreased adjuvant activity; loss of inflammatory potential. | researchgate.netnih.gov |

| L-serine instead of L-alanine | Activity is retained. | researchgate.net |

| D-isoglutamine replaced with L-isoglutamine | Inactive. | nih.gov |

| Esterification of D-isoglutamine (e.g., n-butyl ester) | Retained immunostimulant activity, but devoid of pyrogenicity. | nih.gov |

| D-isoglutamine replaced with D-aspartic acid | Inactive. | nih.gov |

Influence of Lipophilic Character and Linker Modifications

Introducing lipophilic (fat-soluble) components to the MDP scaffold is a key strategy for enhancing its pharmacological properties. nih.gov Increased lipophilicity can improve macrophage penetration, prolong the molecule's presence in the body, and modulate the immune response, often increasing adjuvant activity while decreasing pyrogenicity. nih.govacs.org

These lipophilic moieties can be added at several positions. Attaching fatty acid chains, such as mycolic acid, to the C6 position of the muramic acid sugar has been shown to generate powerful antitumor activities. nih.gov Similarly, adding lipophilic groups to the C-terminal end of the peptide chain can also boost immunostimulant effects. nih.gov For example, 1,O-(acetylmuramyl-L-alanyl-D-isoglutamine-L-alanyl)-glycerol-3-mycolate demonstrated increased activity over MDP, inducing hypersensitivity even when administered in a simple saline solution and offering greater protection against bacterial infections. nih.gov

Interestingly, "desmuramylpeptides," which lack the muramic acid sugar but feature a lipophilic group in its place, can display distinct biological profiles. acs.orgnih.gov One such compound, 1,O-(L-alanyl-D-isoglutamine-L-alanyl)-glycerol-3-mycolate, lost the ability to stimulate antibody production but was just as effective as its muramic acid-containing counterpart in boosting nonspecific resistance to infection, and it was not pyrogenic. nih.gov This demonstrates that the carbohydrate and lipophilic components can drive different arms of the immune response. Some lipophilic derivatives, like MTP-Cholesterol, require hydrolysis within the cell to release a hydrophilic metabolite to become active. nih.govresearchgate.net

| Lipophilic / Linker Modification | Resulting Biological Activity | Reference(s) |

| Acyl group at C6 of MurNAc (e.g., 6-O-mycoloyl-MDP) | Enhanced antitumor activity. | nih.gov |

| Lipophilic group at C-terminus of peptide | Increased immunostimulant activity and protection against infection. | nih.gov |

| Desmuramylpeptides (sugar replaced with lipophilic moiety) | Lost humoral antibody stimulation but retained nonspecific infection resistance; non-pyrogenic. | nih.gov |

| MTP-Cholesterol (hydrolyzable ester) | Active after intracellular hydrolysis. | nih.govresearchgate.net |

| MTP-octadecane (non-hydrolyzable ether) | Inactive, suggesting need for hydrolysis. | nih.gov |

Stereochemical Specificity and Activity Profiles

The three-dimensional arrangement of atoms, or stereochemistry, is an absolute requirement for the biological activity of MDP analogues. The NOD2 receptor recognizes its ligand in a highly stereospecific manner, and deviations from the natural configuration typically lead to a complete loss of function. chemrxiv.orgrsc.org

The most critical stereochemical centers are the two amino acids in the peptide chain. The natural and active configuration is L-alanyl-D-isoglutamine. nih.govresearchgate.net Synthetic analogues with other stereochemistries, such as D-Ala-D-Gln (D-D) or L-Ala-L-Gln (L-L), fail to activate the NOD2 receptor even at high concentrations. rsc.org Similarly, replacing the L-alanine with D-alanine is sufficient to abolish the molecule's ability to induce TNF-α secretion and leukocyte influx in models of inflammation. nih.gov This strict requirement indicates a precise fit between the ligand and the receptor's binding pocket.

The stereochemistry of the lactyl moiety linking the sugar to the peptide is also important. The D-lactyl configuration (derived from D-lactic acid) is essential for activity, corresponding to the (R) isomer. nih.gov These rigid stereochemical demands across the molecule underscore the highly evolved and specific nature of the interaction between MDP analogues and their cognate immune receptor.

Correlation of Structural Variations with Immunomodulatory Effects

Different structural modifications to the N-Acetyl-thiomuramyl-alanyl-isoglutamine backbone can fine-tune the resulting immunomodulatory effects, allowing for the development of analogues with specific therapeutic profiles. The goal is often to separate the desirable adjuvant or anti-tumor effects from undesirable side effects like pyrogenicity. nih.govnih.gov

For example, the addition of a second sugar unit to create GMDP enhances its ability to increase antibody titers compared to MDP, making it a more potent vaccine adjuvant. nih.govresearchgate.net Lipophilic derivatives often show a shift in activity towards enhanced anti-infectious and anti-tumor responses. nih.gov The introduction of a lipophilic butyryl group to a desmuramylpeptide was shown to increase its NOD2 agonist potency by nearly 17-fold compared to its unsubstituted parent compound. acs.org

Furthermore, certain lipophilic analogues, when combined with other immune signals like lipopolysaccharide (LPS), can skew the cytokine profile, for example, by increasing the secretion of anti-inflammatory IL-10 while diminishing pro-inflammatory IFN-γ. acs.org The analogue Murabutide (N-acetylmuramyl-L-alanyl-D-glutaminyl-n-butyl ester) is a prime example of successful decoupling, as it maintains the ability to enhance specific immune responses and nonspecific resistance to infection while being devoid of fever-inducing properties. nih.gov This demonstrates that rational chemical modifications can selectively modulate downstream signaling pathways, paving the way for targeted immunotherapies. nih.gov

Molecular Mechanisms of Action and Cellular Interactions

Recognition by Pattern Recognition Receptors: Focus on NOD2

The initial and critical step in the immunomodulatory action of N-Acetyl-thiomuramyl-alanyl-isoglutamine is its detection by specific intracellular sensors known as pattern recognition receptors (PRRs). Among these, the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is the primary receptor for this compound.

This compound as a NOD2 Agonist

This compound is a well-established agonist of NOD2. As a synthetic mimic of muramyl dipeptide (MDP), the minimal bioactive component of peptidoglycan from both Gram-positive and Gram-negative bacteria, it effectively activates the NOD2 signaling pathway. This activation is a cornerstone of the innate immune response to bacterial components, and this compound serves as a powerful tool to study and manipulate this pathway.

Downstream Signaling Pathways and Gene Expression Modulation

Upon binding of this compound, NOD2 undergoes a conformational change that initiates a cascade of downstream signaling events. This ultimately leads to the modulation of gene expression, orchestrating a pro-inflammatory and immunomodulatory cellular program.

Activation of NF-κB and Other Transcription Factors

A central outcome of NOD2 activation by this compound is the potent induction of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a family of inducible transcription factors that are pivotal regulators of inflammatory and immune responses. Upon activation, they translocate to the nucleus and drive the expression of a wide array of pro-inflammatory genes.

Beyond NF-κB, other signaling pathways and transcription factors are also engaged. The mitogen-activated protein kinase (MAPK) pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are activated following NOD2 stimulation. These kinases, in turn, can activate other transcription factors, such as activator protein-1 (AP-1), which work in concert with NF-κB to regulate the expression of immune response genes. The signaling from NOD2 is known to converge with pathways activated by other PRRs, like Toll-like receptors (TLRs), at the level of the kinase TAK1, leading to a more integrated cellular response.

Induction of Proinflammatory Cytokine Secretion

A key consequence of the activation of transcription factors like NF-κB and AP-1 is the robust production and secretion of proinflammatory cytokines. These signaling proteins are crucial for orchestrating the immune response by recruiting and activating other immune cells. This compound has been shown to induce the secretion of several key cytokines from various immune cells, including monocytes, macrophages, and dendritic cells. The profile of induced cytokines typically includes Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). The induction of these cytokines is a hallmark of the inflammatory response initiated by this compound.

| Cell Type | Stimulant | Induced Cytokines |

| Human Dendritic Cells | Muramyl dipeptide-Lys (an analogue) | TNF-α, IL-6, IL-8, IL-10, IL-12 (p40) nih.gov |

| Human Peripheral Blood Mononuclear Cells | This compound | TNF-α, IL-1β |

Cellular Responses and Immunomodulation

The molecular events triggered by this compound translate into a range of cellular responses that collectively shape the adaptive immune response. This compound is a potent immunomodulator, influencing the function of various immune cells.

Studies have demonstrated that this compound can enhance the antigen-presenting function of accessory cells. nih.gov For instance, a synthetic analogue, muramyl dipeptide-Lys, has been shown to stimulate the function of human dendritic cells, which are the most potent antigen-presenting cells. nih.gov This stimulation includes the up-regulation of co-stimulatory molecules like CD80, CD83, and CD86, which are essential for T-cell activation. nih.gov The enhanced antigen-presenting capacity of dendritic cells treated with this compound leads to a more robust T-cell response. nih.gov

Furthermore, the influence of this compound extends to T-lymphocyte populations. Depending on the concentration, it can have differential effects on T-cell subsets. nih.gov At lower concentrations, it has been observed to stimulate the primary immune response by increasing the frequency of induced T-helper cells. nih.gov Conversely, at higher concentrations, it can augment the frequency of induced T-suppressor cells, showcasing its complex immunomodulatory capabilities. nih.gov The thymus has also been implicated as playing a role in the development of arthritis induced by this compound in animal models, further suggesting a critical involvement of T-cell mediated immunity.

Macrophage Activation Mechanisms

This compound and its derivatives are potent activators of macrophages, a critical component of the innate immune system. Upon recognition, these compounds induce a series of changes in macrophages, leading to an enhanced state of readiness. One of the key mechanisms involves the activation of signaling pathways downstream of NOD2, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This activation leads to the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β). Interestingly, the full-blown cytokine response to MDP in human macrophages relies on an autocrine loop involving the rapid secretion of pre-existing intracellular stores of pro-IL-1β, which then amplifies the MAPK activation and subsequent cytokine production. nih.gov

Derivatives of N-acetylmuramyl dipeptide, such as quinonyl-MDP-66, can induce mouse peritoneal macrophages to exhibit cytolytic and cytostatic activities against tumor cells and to release hydrogen peroxide (H2O2). nih.gov The lipophilic nature of certain residues within these derivatives appears to be important for their cytotoxic capabilities. nih.gov

Modulation of Antigen-Presenting Cell Function

This compound significantly influences the function of antigen-presenting cells (APCs), which form a crucial bridge between the innate and adaptive immune systems. Muramyl peptides have been observed to enhance the antigen-presenting capacity of accessory cells, a key step in initiating a specific immune response. nih.gov

Specifically, derivatives like GMDP can directly act on macrophages to increase the expression of Ia antigens (MHC class II molecules in mice). This upregulation is essential for the presentation of antigens to T-helper cells. This effect is observed in both Ia-positive macrophages, where expression is augmented, and in Ia-negative macrophages, where de novo synthesis of Ia antigens is induced.

Moreover, NOD2 signaling in monocytes can influence their differentiation fate. The presence of MDP can enhance the generation of monocyte-derived dendritic cells (mo-DCs) while inhibiting their differentiation into macrophages. frontiersin.org This shift in differentiation can have profound implications for the nature of the subsequent adaptive immune response. In the context of chronic lymphocytic leukemia (CLL), the NOD2 agonist L18-MDP has been shown to activate monocytes from both healthy donors and CLL patients, leading to an upregulation of the activation markers CD86 and HLA-DR. frontiersin.org

Effects on Lymphocyte Subpopulations (T-helper, T-suppressor)

The influence of this compound extends to the modulation of lymphocyte subpopulations, particularly T-helper (Th) and T-suppressor (Ts) cells. The effect of muramyl peptides on these cells appears to be concentration-dependent. At low concentrations, these compounds tend to stimulate the primary immune response by increasing the frequency of induced T-helper cells. nih.gov This enhancement of helper T cell function has been demonstrated in studies where the administration of MDP along with an antigen led to significantly higher antibody responses. nih.gov

Conversely, at high concentrations, muramyl peptides have been shown to augment the frequency of induced T-suppressor cells, which can dampen the immune response. nih.gov This dual effect, either enhancing or suppressing the immune response, is also influenced by the experimental conditions, such as the route and timing of administration. nih.gov Under certain in vitro conditions, MDP can stimulate suppressive processes. nih.gov

The underlying mechanism for these differential effects is complex and involves the interplay of various immune cells and signaling pathways. The activation of NOD2 in APCs by muramyl peptides can influence the cytokine milieu, which in turn directs the differentiation of naive T cells into different subsets, such as Th1, Th2, or Th17 cells. For instance, glutamine metabolism, which can be influenced by cellular activation states, plays a role in the differentiation of peripheral CD4+ T cells, with high levels of glutathione (B108866) (GSH) promoting Th1 differentiation. frontiersin.org The mechanisms of suppression by T-suppressor cells can involve the secretion of inhibitory cytokines like TGF-β or direct cell-cell contact. researchgate.net

Phagocytic Activity Enhancement

A hallmark of macrophage activation by this compound and its analogues is the enhancement of their phagocytic activity. Macrophages treated with muramyl dipeptide exhibit a markedly augmented ability to engulf and clear pathogens. For instance, macrophages from mice treated with MDP show increased phagocytosis of Escherichia coli. nih.gov

This enhanced phagocytic capability is also observed with derivatives like quinonyl-MDP-66, which induces macrophages to display phagocytic activity against erythroid targets. nih.gov Furthermore, NOD2 activation in monocytes has been shown to upregulate activating Fcγ receptors, leading to an increase in antibody-mediated phagocytosis. frontiersin.org This suggests that these compounds can bolster both direct and antibody-dependent phagocytic mechanisms.

Cross-Talk with Other Innate Immune Pathways

The immunomodulatory effects of this compound are not solely dependent on the activation of the NOD2 pathway in isolation. There is significant cross-talk between NOD2 signaling and other innate immune recognition systems, most notably the Toll-like receptors (TLRs).

Interactions with Toll-Like Receptor (TLR) Signaling

The intracellular NOD2 pathway and the membrane-bound TLR pathways can interact in both synergistic and antagonistic ways. Muramyl dipeptide itself can upregulate the expression of MyD88, an adapter molecule crucial for the signaling of many TLRs.

In some contexts, NOD2 activation can act as a negative regulator of TLR-mediated responses. For example, NOD2 activation can suppress TLR2-mediated inflammatory responses by inducing the expression of interferon regulatory factor 4 (IRF4), which in turn dampens NF-κB-dependent Th1 cytokine production in dendritic cells. nih.gov This negative regulation is crucial for maintaining immune homeostasis, particularly in the gut. nih.gov

Conversely, there is also evidence of positive cross-talk. The NOD2 pathway can synergize with TLR signaling to enhance inflammatory responses. This interplay is critical for a robust defense against pathogens that present multiple microbial-associated molecular patterns (MAMPs).

Synergistic Effects with other PAMPs

This compound and its core structure, muramyl dipeptide, exhibit marked synergistic effects when combined with other pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) and lipoteichoic acid (LTA). While MDP on its own is a weak inducer of certain inflammatory cytokines like interleukin-8 (IL-8) in human monocytic cells, it can significantly amplify the cytokine production induced by LPS (a TLR4 ligand) or LTA (a TLR2 ligand). nih.gov

Immunological Research Applications and in Vitro/in Vivo Models

In Vitro Immunological Assays and Cell Culture Systems

Analysis of Immune Cell Activation and Differentiation

Without specific studies on this particular sulfur-containing analog, a scientifically accurate article that strictly adheres to the provided outline cannot be produced at this time.

Comparative Studies with Other Peptidoglycan Mimetics

N-Acetyl-thiomuramyl-alanyl-isoglutamine belongs to the family of muramyl peptides, which are synthetic mimics of components of bacterial peptidoglycan. Its immunological activity is best understood through comparative analysis with other well-characterized pathogen-associated molecular patterns (PAMPs), particularly the parent compound Muramyl Dipeptide (MDP) and structurally distinct molecules like Lipopolysaccharide (LPS) and its active moiety, Lipid A.

Comparison with Muramyl Dipeptide (MDP) and its Analogues

Muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine) is the minimal immunologically active component of bacterial cell wall peptidoglycan. chemrxiv.org It is recognized by the intracellular receptor NOD2, triggering a signaling cascade that results in the production of pro-inflammatory cytokines. nih.govinvivogen.com this compound is a derivative of MDP, distinguished by the substitution of the hydroxyl group at the C-6 position of the muramic acid sugar with a thiol (-SH) group. nih.gov This modification is part of a broader effort by researchers to synthesize MDP analogues with improved or altered immunological properties.

Structural modifications of MDP have been extensively studied to enhance its adjuvant activity and clinical utility. nih.gov For instance, N-acetylglucosaminyl-N-acetylmuramyl-L-alanyl-D-isoglutamine (GMDP), which has an additional N-acetylglucosamine residue, is also a ligand for the NOD2 receptor and has demonstrated greater adjuvant activity than MDP in some studies. frontiersin.org Another analogue, Murabutide, is a pyrogen-free derivative that modulates macrophage activity and enhances host immunity against infections. frontiersin.orgfrontiersin.org

The stereochemistry of the peptide portion is critical for NOD2 recognition; MDP must be the L-D isomer to be active. invivogen.com Replacement of L-alanine with D-alanine or D-isoglutamate with L-isoglutamate dramatically reduces or abolishes activity. chemrxiv.orgnih.gov The core structure of this compound retains the essential L-alanyl-D-isoglutamine dipeptide, suggesting its interaction with the NOD2 pathway is maintained. The key difference lies in the C-6 thio-modification on the muramic acid ring. While studies on lipophilic 6-O-acyl-MDP derivatives showed them to be potent compounds, the introduction of a thiol group represents a different chemical strategy to potentially alter the molecule's properties, such as lipophilicity and interaction with its target receptor. nih.gov

Table 1: Comparison of this compound with MDP and Analogues

| Feature | This compound | Muramyl Dipeptide (MDP) | N-acetylglucosaminyl-muramyl dipeptide (GMDP) | Murabutide |

| Core Structure | N-acetylmuramic acid linked to L-Ala-D-isoGln | N-acetylmuramic acid linked to L-Ala-D-isoGln | N-acetylglucosaminyl-N-acetylmuramic acid linked to L-Ala-D-isoGln | N-acetylmuramic acid linked to L-Ala-D-Gln-n-butyl ester |

| Key Structural Modification | Thiol (-SH) group at C-6 of muramic acid | Parent compound, no modification | Additional N-acetylglucosamine at C-4 of muramic acid | N-butyl ester at the D-glutamine residue |

| Primary Receptor | NOD2 (presumed) | NOD2 nih.gov | NOD2 frontiersin.org | Not specified |

| Reported Immunological Effect | Adjuvant activity | Potent NOD2 agonist, vaccine adjuvant chemrxiv.orginvivogen.com | Higher adjuvant activity than MDP frontiersin.org | Pyrogen-free, enhances host immunity frontiersin.orgfrontiersin.org |

Differentiating Features from other PAMPs (e.g., Lipid A, LPS)

While this compound is a mimic of peptidoglycan fragments, other major PAMPs like Lipopolysaccharide (LPS) and its active component, Lipid A, represent a different class of microbial molecules with distinct structures and immune recognition pathways.

LPS is a major component of the outer membrane of Gram-negative bacteria. nih.gov It is a glycolipid, consisting of a lipid portion (Lipid A) that anchors it to the bacterial membrane, a core oligosaccharide, and a distal O-antigen polysaccharide. nih.govfrontiersin.org In contrast, this compound is a glycopeptide, a structural motif found in the cell walls of almost all bacteria, both Gram-positive and Gram-negative. nih.govinvivogen.com

This fundamental structural difference dictates how the host immune system recognizes these molecules. This compound and other muramyl peptides are detected by the cytosolic pattern recognition receptor (PRR) NOD2. nih.govinvivogen.com Conversely, LPS and Lipid A are primarily recognized by a receptor complex on the cell surface, consisting of Toll-like receptor 4 (TLR4) and its co-receptor MD-2. frontiersin.orgmdpi.com

The engagement of these distinct receptors initiates different downstream signaling cascades. NOD2 activation by muramyl peptides leads to the recruitment of the kinase RIP2 and subsequent activation of the NF-κB and MAPK pathways. nih.govinvivogen.com TLR4 activation by LPS triggers two main signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway, which also culminate in NF-κB activation but additionally lead to the production of type I interferons. nih.gov The structure of Lipid A itself, including its acylation and phosphorylation state, significantly influences its ability to activate TLR4, with some forms acting as agonists and others as antagonists. nih.govfrontiersin.org

Table 2: Differentiating Features of this compound and LPS/Lipid A

| Feature | This compound | Lipopolysaccharide (LPS) / Lipid A |

| Molecular Class | Glycopeptide (Peptidoglycan mimetic) | Glycolipid nih.govnih.gov |

| Microbial Origin | Component of bacterial peptidoglycan (Gram-positive and Gram-negative bacteria) nih.gov | Component of the outer membrane of Gram-negative bacteria only nih.gov |

| Host Pattern Recognition Receptor (PRR) | NOD2 (cytosolic) nih.govinvivogen.com | TLR4/MD-2 complex (cell surface) frontiersin.orgmdpi.com |

| Primary Signaling Adaptor | RIP2 (RICK) nih.govinvivogen.com | MyD88 and TRIF nih.gov |

| Key Downstream Signaling | NF-κB and MAPK activation invivogen.com | NF-κB, MAPK, and IRF activation (leading to Type I IFN) nih.gov |

Future Directions and Unanswered Questions in N Acetyl Thiomuramyl Alanyl Isoglutamine Research

The field of immunology continues to seek potent and specific modulators of the innate immune system. N-Acetyl-thiomuramyl-alanyl-isoglutamine, a sulfur-containing analogue of the well-known muramyl dipeptide (MDP), represents a promising but relatively underexplored molecule. While research into its parent compound, MDP, has laid a significant foundation, the future of this compound research lies in delineating its unique properties and potential therapeutic applications. This involves a multi-faceted approach, from the synthesis of novel analogues to its integration into broader systems-level immunological studies.

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for identifying and quantifying N-Acetyl-thiomuramyl-alanyl-isoglutamine in biological matrices?

- Methodology : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used for quantification. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical. Ligand binding assays with ≥98% purity standards are recommended for functional studies .

- Key Data : In ligand binding assays, purity ≥98% (TLC) is essential to avoid interference from contaminants like acetylated byproducts .

Q. How can researchers validate the stability of this compound under varying experimental conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to extreme pH, temperature (e.g., 4°C, 25°C, 37°C), and oxidative environments. Monitor degradation via LC-MS and compare against reference spectra. Use buffers like PBS or Tris-HCl to simulate physiological conditions .

- Critical Insight : Degradation products may include acetylated fragments (e.g., N-acetylglutamine derivatives), detectable via shifts in NMR peaks or MS fragmentation patterns .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported immunostimulatory effects of this compound across cell types?

- Methodology :

- Dose-Response Curves : Test concentrations from 0.1–100 μM to identify cell-specific thresholds for activation vs. tolerance.

- Receptor Mapping : Use knockout cell lines (e.g., NOD2-deficient models) to isolate signaling pathways (e.g., NF-κB vs. MAPK) .

Q. How can researchers optimize the synthesis of this compound analogs to enhance bioavailability while retaining adjuvant activity?

- Methodology :

- Thioamide Substitution : Replace oxygen atoms in the peptide backbone with sulfur using nitroalkane-based thioacylating agents (e.g., thiobenzimidazolone derivatives) to improve metabolic stability .

- Encapsulation : Use superparamagnetic iron oxide nanoparticles functionalized with chitosan derivatives to enhance cellular uptake .

Q. What computational approaches predict interactions between this compound and immune receptors like TLR2 or NOD2?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.